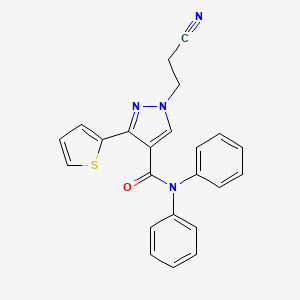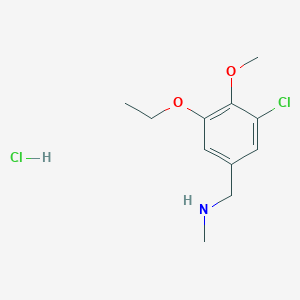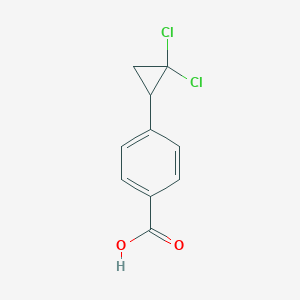
1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide
Overview
Description
1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide, also known as CEP, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase R (PKR), which plays a crucial role in the regulation of cellular responses to stress and viral infection. PKR is a key component of the innate immune system, and its dysregulation has been implicated in various diseases, including cancer, viral infections, and neurodegenerative disorders.
Mechanism of Action
1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide binds to the catalytic domain of PKR and inhibits its autophosphorylation and activation. This prevents the downstream phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and the subsequent inhibition of protein synthesis. PKR activation also leads to the activation of nuclear factor kappa B (NF-κB) and the production of inflammatory cytokines. 1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide blocks this pathway by inhibiting PKR activation, leading to reduced inflammation and apoptosis.
Biochemical and Physiological Effects:
1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide has been shown to have potent antiviral and anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the replication of hepatitis C virus and to reduce the production of inflammatory cytokines in response to lipopolysaccharide stimulation. 1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide has also been shown to inhibit the growth and survival of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The main advantage of using 1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide in lab experiments is its specificity and potency as a PKR inhibitor. It has been shown to have minimal off-target effects and to be effective at low concentrations. However, 1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide has some limitations, including its poor solubility in water and its potential toxicity at high concentrations. Careful dose optimization and toxicity testing are necessary when using 1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide in lab experiments.
Future Directions
For the use of 1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide in scientific research include investigating its potential as a therapeutic agent for viral infections, cancer, and neurodegenerative disorders. 1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide has also been shown to have potential as a sensitizer for radiation and chemotherapy, and its combination with other therapeutic agents is an area of interest. Further studies are needed to elucidate the precise mechanisms of action of 1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide and to optimize its pharmacological properties for clinical use.
Scientific Research Applications
1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide has been widely used in scientific research as a tool to study the role of PKR in various cellular processes. It has been shown to inhibit the activation of PKR by double-stranded RNA and to block the downstream signaling pathways that lead to apoptosis and inflammation. 1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide has also been used to investigate the role of PKR in viral infections, such as hepatitis C virus and human immunodeficiency virus. In addition, 1-(2-cyanoethyl)-N,N-diphenyl-3-(2-thienyl)-1H-pyrazole-4-carboxamide has been used to study the effects of PKR inhibition on cancer cell growth and survival.
properties
IUPAC Name |
1-(2-cyanoethyl)-N,N-diphenyl-3-thiophen-2-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c24-14-8-15-26-17-20(22(25-26)21-13-7-16-29-21)23(28)27(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-7,9-13,16-17H,8,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZODILOWYABBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CN(N=C3C4=CC=CS4)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxy-2-nitrophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4167156.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(6-ethyl-6-methyl-7-oxo-5,6,7,12-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-9-yl)thio]acetamide](/img/structure/B4167160.png)
![4-({1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4167167.png)

![N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]cyclohexanecarboxamide](/img/structure/B4167178.png)
![4'-(4-nitrobenzyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4167190.png)
![methyl 4-chloro-3-{[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4167192.png)
![N-[2-(allyloxy)benzyl]-2-(4-fluorophenyl)ethanamine hydrochloride](/img/structure/B4167200.png)
![2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4167207.png)
![1,2-diphenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4167209.png)
![N-(3-methylbutyl)-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4167217.png)


![4-{[4-[(2-fluorophenyl)amino]-6-(3-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B4167251.png)